molecular formula C9H9NO5 B15223318 6-(Ethoxycarbonyl)-4-hydroxypicolinic acid

6-(Ethoxycarbonyl)-4-hydroxypicolinic acid

Cat. No.: B15223318
M. Wt: 211.17 g/mol
InChI Key: PNLINSMXICBOFS-UHFFFAOYSA-N
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Description

6-(Ethoxycarbonyl)-4-hydroxypicolinic acid is an organic compound that belongs to the class of picolinic acids Picolinic acids are derivatives of pyridine with a carboxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Ethoxycarbonyl)-4-hydroxypicolinic acid typically involves multi-step organic reactions. One common method includes the esterification of 4-hydroxypicolinic acid with ethyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the ethoxycarbonyl group at the 6-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

6-(Ethoxycarbonyl)-4-hydroxypicolinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the ethoxycarbonyl group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-oxo-6-(ethoxycarbonyl)picolinic acid.

    Reduction: Formation of 6-(ethoxycarbonyl)-4-hydroxypicolinic alcohol.

    Substitution: Formation of various substituted picolinic acid derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Ethoxycarbonyl)-4-hydroxypicolinic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(Ethoxycarbonyl)-4-hydroxypicolinic acid involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The ethoxycarbonyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxypicolinic acid: Lacks the ethoxycarbonyl group, making it less lipophilic.

    6-Carboxy-4-hydroxypicolinic acid: Similar structure but with a carboxyl group instead of an ethoxycarbonyl group.

    6-Methoxycarbonyl-4-hydroxypicolinic acid: Features a methoxycarbonyl group, which may have different reactivity and properties.

Uniqueness

6-(Ethoxycarbonyl)-4-hydroxypicolinic acid is unique due to the presence of both the ethoxycarbonyl and hydroxyl groups, which confer distinct chemical and physical properties. These functional groups allow for diverse chemical modifications and interactions, making it a versatile compound in various research applications.

Properties

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

6-ethoxycarbonyl-4-oxo-1H-pyridine-2-carboxylic acid

InChI

InChI=1S/C9H9NO5/c1-2-15-9(14)7-4-5(11)3-6(10-7)8(12)13/h3-4H,2H2,1H3,(H,10,11)(H,12,13)

InChI Key

PNLINSMXICBOFS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)C=C(N1)C(=O)O

Origin of Product

United States

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